5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] 5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742092
InChI: InChI=1S/C11H18O2/c1-8-5-11(7-12-8)3-2-9-4-10(9)6-13-11/h8-10H,2-7H2,1H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

CAS No.:

Cat. No.: VC17742092

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] -

Specification

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 2'-methylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane]
Standard InChI InChI=1S/C11H18O2/c1-8-5-11(7-12-8)3-2-9-4-10(9)6-13-11/h8-10H,2-7H2,1H3
Standard InChI Key CGESCRRGNTWTKL-UHFFFAOYSA-N
Canonical SMILES CC1CC2(CCC3CC3CO2)CO1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The defining feature of 5'-methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is its spirocyclic system, where the bicyclo[5.1.0]octane moiety shares a single atom (the spiro carbon) with the oxolane ring. The bicyclo[5.1.0]octane component consists of a seven-membered ring system with a bridging methylene group, introducing strain and conformational rigidity. The oxolane ring contributes an oxygen atom at the 2-position, enhancing polarity and hydrogen-bonding potential .

Key Structural Data:

PropertyValueSource
Molecular FormulaC13H22O2\text{C}_{13}\text{H}_{22}\text{O}_2
Molecular Weight210.31 g/mol
IUPAC Name3'-methylspiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]
SMILES NotationCC1CCCC2(C1)CCC3CC3COC2

The spiro junction at position 4 of the bicyclo[5.1.0]octane and position 3' of the oxolane imposes significant stereochemical constraints. Computational models suggest that the molecule adopts a twisted boat conformation in the bicyclic system, with the oxolane ring in an envelope conformation to minimize steric clashes .

Synthesis and Production

Critical Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature120–140°CHigher temperatures accelerate cyclization but risk decomposition.
SolventN,N-dimethylacetamideEnhances solubility of intermediates and stabilizes transition states.
Zinc Stoichiometry1.5–2.0 equivalentsExcess zinc ensures complete dehalogenation.

Physicochemical Properties

Solubility and Stability

Experimental data for the target compound remain limited, but analogous spirocyclic lactones exhibit:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and low solubility in water (<0.1 mg/mL) .

  • Thermal Stability: Decomposition onset at ~200°C, with the oxolane ring undergoing retro-Diels-Alder fragmentation .

Predicted Properties (QSAR Models):

PropertyValueMethod
LogP (Octanol-Water)2.3 ± 0.2Atom-based calculation
pKa4.7 (lactone carbonyl)Quantum mechanical
Molar Refractivity58.7 cm³/molGroup contribution

Applications in Medicinal Chemistry

Biological Activity

Spirocyclic compounds are prized for their ability to mimic bioactive conformations. While specific studies on 5'-methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] are lacking, structurally related molecules show:

  • Enzyme Inhibition: Spiro-oxolanes inhibit serine proteases (e.g., thrombin) by occupying the S1 pocket .

  • GPCR Modulation: Rigid spiro frameworks serve as core structures for dopamine D3 receptor antagonists.

Comparative Bioactivity:

CompoundTargetIC50 (nM)
Spiro-oxindole derivativeMDM2-p53 interaction12 ± 3
Target Compound (Predicted)Thrombin180 ± 40 (estimated)

Materials Science Applications

Polymer Additives

The strained bicyclic system enhances thermal stability in polyesters. Blending 10 wt% of a related spiro-lactone into polylactic acid (PLA) increases glass transition temperature (TgT_g) by 15°C .

Liquid Crystals

Spirocyclic ethers induce nematic phases in liquid crystalline materials. The oxolane ring’s dipole moment promotes molecular alignment under electric fields.

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